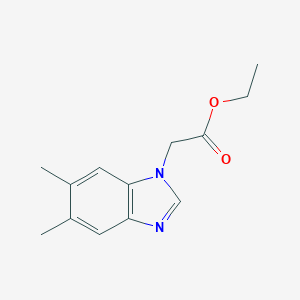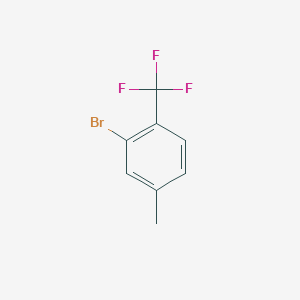
5-Metil-2-(feniletinil)piridina
Descripción general
Descripción
Este compuesto es conocido por su capacidad para bloquear los efectos tanto del antagonista alostérico MPEP como del potenciador CDPPB . Se ha estudiado por sus posibles efectos terapéuticos, particularmente en el contexto de trastornos neurológicos y psiquiátricos.
Aplicaciones Científicas De Investigación
Química: Se utiliza como un compuesto de herramienta para estudiar la modulación alostérica de los receptores mGlu5.
Biología: Investigado por sus efectos en las vías de señalización celular y las interacciones del receptor.
Industria: Utilizado en el desarrollo de nuevos agentes farmacológicos que se dirigen a los receptores mGlu5.
Mecanismo De Acción
5-MPEP ejerce sus efectos uniéndose al sitio alostérico del subtipo 5 del receptor de glutamato metabotrópico (mGlu5). Esta unión bloquea los efectos tanto del antagonista alostérico MPEP como del potenciador CDPPB, modulando así la actividad del receptor . El mecanismo de acción del compuesto implica la inhibición de la activación del receptor, lo que a su vez afecta las vías de señalización descendentes involucradas en la neurotransmisión y la plasticidad sináptica .
Análisis Bioquímico
Biochemical Properties
5-Methyl-2-(phenylethynyl)pyridine plays a significant role in biochemical reactions by interacting with metabotropic glutamate receptor 5 (mGluR5). It acts as a noncompetitive antagonist, binding to an allosteric site within the receptor’s seven-transmembrane domain. This binding prevents the receptor’s activation by endogenous ligands, thereby modulating synaptic plasticity, ion channel activity, and excitotoxicity. The compound’s interaction with mGluR5 involves key residues such as Pro-654, Tyr-658, Leu-743, Thr-780, Trp-784, Phe-787, and Tyr-791 .
Cellular Effects
5-Methyl-2-(phenylethynyl)pyridine has profound effects on various cell types and cellular processes. In microglial cells, it induces cellular stress and the production of inflammatory mediators through a Ca2±dependent pathway. This involves the activation of phospholipase C (PLC) and the release of Ca2+ from the endoplasmic reticulum . Additionally, in neuronal cells, the compound has been shown to reverse behavioral deficits and synaptic protein alterations in models of Fragile X Syndrome .
Molecular Mechanism
At the molecular level, 5-Methyl-2-(phenylethynyl)pyridine exerts its effects by binding to the allosteric site of mGluR5, stabilizing its inactive conformation. This binding involves interactions with aromatic residues within the receptor’s transmembrane helices, preventing the movement required for receptor activation . The compound also inhibits the receptor’s ability to mobilize intracellular Ca2+, thereby modulating downstream signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methyl-2-(phenylethynyl)pyridine have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For instance, repeated dosing in rodent models has shown that the compound can maintain its anxiolytic effects without inducing tolerance . Additionally, its impact on synaptic plasticity and locomotor activity has been studied over extended periods .
Dosage Effects in Animal Models
The effects of 5-Methyl-2-(phenylethynyl)pyridine vary with different dosages in animal models. At lower doses, the compound selectively attenuates nicotine self-administration without affecting food-maintained responding . Higher doses, however, can lead to reduced locomotor activity and altered synaptic plasticity . Toxic or adverse effects at high doses have not been extensively reported, but careful dosage management is essential to avoid potential side effects.
Metabolic Pathways
5-Methyl-2-(phenylethynyl)pyridine is involved in metabolic pathways that regulate synaptic plasticity and central sensitization. It interacts with protein kinase C (PKC) and NR2B subunits of NMDA receptors, modulating their phosphorylation and activity . These interactions play a crucial role in the compound’s neuroprotective and therapeutic effects.
Transport and Distribution
Within cells and tissues, 5-Methyl-2-(phenylethynyl)pyridine is transported and distributed through specific mechanisms. It can be microinfused into brain regions such as the nucleus accumbens shell and ventral tegmental area, where it attenuates the reinforcing effects of nicotine . The compound’s distribution is influenced by its interactions with transporters and binding proteins, affecting its localization and accumulation.
Subcellular Localization
The subcellular localization of 5-Methyl-2-(phenylethynyl)pyridine is critical for its activity and function. It is primarily localized within the endoplasmic reticulum and associated with Ca2+ release channels . This localization is essential for its role in modulating intracellular Ca2+ levels and downstream signaling pathways. The compound’s targeting signals and post-translational modifications may also influence its compartmentalization within cells.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-MPEP típicamente involucra los siguientes pasos:
Materiales de partida: La síntesis comienza con materiales de partida disponibles comercialmente, como 2-metilpiridina y fenilacetileno.
Condiciones de reacción: El paso clave implica una reacción de acoplamiento de Sonogashira, donde la 2-metilpiridina se acopla con fenilacetileno en presencia de un catalizador de paladio y un co-catalizador de cobre bajo una atmósfera inerte. La reacción se lleva a cabo típicamente en un solvente como tetrahidrofurano (THF) o dimetilformamida (DMF) a temperaturas elevadas.
Purificación: El producto crudo se purifica mediante cromatografía en columna para obtener 5-MPEP puro.
Métodos de producción industrial
En un entorno industrial, la producción de 5-MPEP seguiría rutas sintéticas similares pero a mayor escala. El proceso implicaría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, así como el uso de reactores de flujo continuo para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
5-MPEP experimenta varias reacciones químicas, que incluyen:
Oxidación: 5-MPEP puede oxidarse para formar los correspondientes N-óxidos de piridina.
Reducción: La reducción de 5-MPEP puede llevar a la formación de derivados de piridina reducidos.
Sustitución: Las reacciones de sustitución electrófila pueden ocurrir en el anillo de piridina, lo que lleva a la formación de derivados sustituidos.
Reactivos y condiciones comunes
Oxidación: Se utilizan agentes oxidantes comunes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico (m-CPBA).
Reducción: Se emplean agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4).
Sustitución: Se pueden introducir reactivos electrofílicos como los halógenos o los grupos nitro en condiciones ácidas o básicas.
Productos principales formados
Oxidación: N-óxidos de piridina.
Reducción: Derivados de piridina reducidos.
Sustitución: Derivados de piridina sustituidos con varios grupos funcionales.
Comparación Con Compuestos Similares
Compuestos similares
MPEP (2-metil-6-(feniletinil)piridina): Un potente y selectivo antagonista no competitivo en el receptor mGlu5.
MTEP (3-((2-metil-1,3-tiazol-4-il)etinil)piridina): Otro antagonista selectivo del receptor mGlu5.
Singularidad de 5-MPEP
5-MPEP es único en el sentido de que actúa como un ligando neutro del sitio alostérico, bloqueando los efectos tanto de los antagonistas como de los potenciadores en el receptor mGlu5 . Esta acción dual lo convierte en una herramienta valiosa para estudiar la función del receptor y para desarrollar nuevos agentes terapéuticos con mejores perfiles de seguridad y eficacia.
Propiedades
IUPAC Name |
5-methyl-2-(2-phenylethynyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c1-12-7-9-14(15-11-12)10-8-13-5-3-2-4-6-13/h2-7,9,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESJPHOOGDBABM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C#CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N~6~-[(4-Fluorophenyl)methyl]pyridine-2,3,6-triamine](/img/structure/B168634.png)



![8-(Benzyloxy)-3-bromoimidazo[1,2-a]pyridine](/img/structure/B168643.png)




